molecular formula C22H20O5 B185522 (4-Phenylphenyl) 3,4,5-trimethoxybenzoate CAS No. 300675-69-8

(4-Phenylphenyl) 3,4,5-trimethoxybenzoate

Cat. No. B185522
CAS RN: 300675-69-8
M. Wt: 364.4 g/mol
InChI Key: GCFGWXBMCBZLHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Phenylphenyl) 3,4,5-trimethoxybenzoate, also known as TMB-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TMB-4 is a derivative of 3,4,5-trimethoxybenzoic acid, which is a common precursor for the synthesis of various organic compounds. TMB-4 has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which has implications for potential therapeutic uses.

Mechanism of Action

The mechanism of action of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the binding of the compound to specific sites on enzymes and receptors. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to bind to the active site of acetylcholinesterase, inhibiting its activity. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has also been found to bind to certain ion channels and receptors, modulating their activity.
Biochemical and Physiological Effects:
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to have various biochemical and physiological effects in the body. In addition to its ability to inhibit acetylcholinesterase, (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to modulate the activity of certain ion channels and receptors, which can have effects on pain and inflammation. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has also been found to have antioxidant properties, which may have implications for potential therapeutic uses in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is its ability to modulate the activity of specific enzymes and receptors, which can be useful in studying their functions and potential therapeutic targets. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is also relatively easy to synthesize and purify, which makes it accessible for use in lab experiments. However, one limitation of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is its potential toxicity at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for research on (4-Phenylphenyl) 3,4,5-trimethoxybenzoate. One area of interest is its potential therapeutic uses in the treatment of neurodegenerative diseases such as Alzheimer's. Further studies are needed to better understand the mechanism of action of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate and its effects on the brain. Another area of interest is its potential uses in the treatment of pain and inflammation. Further studies are needed to better understand the effects of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate on specific ion channels and receptors involved in these processes. Finally, there is potential for the development of new derivatives of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate with improved efficacy and safety profiles.

Synthesis Methods

(4-Phenylphenyl) 3,4,5-trimethoxybenzoate can be synthesized through a multi-step process starting from 3,4,5-trimethoxybenzoic acid. The first step involves the conversion of the acid to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with 4-phenylphenol in the presence of a base such as triethylamine to yield (4-Phenylphenyl) 3,4,5-trimethoxybenzoate. The purity and yield of the final product can be optimized through various purification techniques such as column chromatography.

Scientific Research Applications

(4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been studied for its potential applications in various fields of research. One area of interest is its ability to modulate the activity of certain enzymes and receptors in the body. For example, (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This has implications for potential therapeutic uses in the treatment of neurodegenerative diseases such as Alzheimer's. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has also been found to modulate the activity of certain ion channels and receptors, which has implications for potential uses in the treatment of pain and inflammation.

properties

CAS RN

300675-69-8

Product Name

(4-Phenylphenyl) 3,4,5-trimethoxybenzoate

Molecular Formula

C22H20O5

Molecular Weight

364.4 g/mol

IUPAC Name

(4-phenylphenyl) 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H20O5/c1-24-19-13-17(14-20(25-2)21(19)26-3)22(23)27-18-11-9-16(10-12-18)15-7-5-4-6-8-15/h4-14H,1-3H3

InChI Key

GCFGWXBMCBZLHL-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3

Pictograms

Environmental Hazard

Origin of Product

United States

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